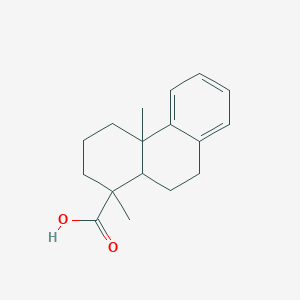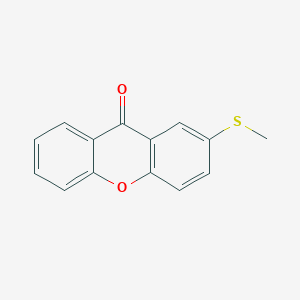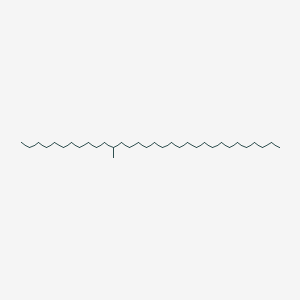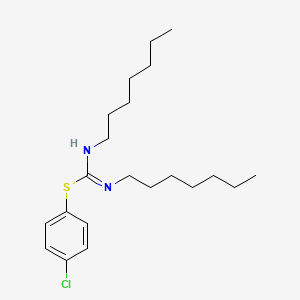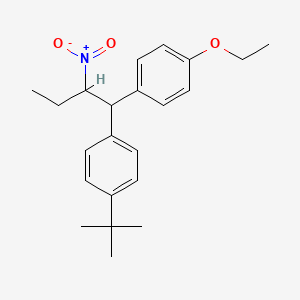
Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-” is a complex organic compound that belongs to the class of aromatic hydrocarbons. Aromatic hydrocarbons are known for their stability and unique chemical properties due to the presence of conjugated pi-electron systems. This compound features a benzene ring substituted with a tert-butyl group and a nitrobutyl group attached to an ethoxyphenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-” typically involves multi-step organic reactions. The process may start with the nitration of benzene to introduce the nitro group, followed by Friedel-Crafts alkylation to attach the tert-butyl group. Subsequent steps may include the formation of the ethoxyphenyl moiety and its attachment to the nitrobutyl chain.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is usually carried out in batch reactors or continuous flow systems to ensure scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism by which “Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-” exerts its effects depends on its specific interactions with molecular targets. For example, if the compound is used as a pharmaceutical, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-(1,1-dimethylethyl)-4-nitro-: Similar structure but lacks the ethoxyphenyl moiety.
Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethyl)-: Similar structure but with a shorter nitroalkyl chain.
Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-methoxyphenyl)-2-nitrobutyl)-: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The unique combination of substituents in “Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-” imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
57045-09-7 |
|---|---|
Fórmula molecular |
C22H29NO3 |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
1-tert-butyl-4-[1-(4-ethoxyphenyl)-2-nitrobutyl]benzene |
InChI |
InChI=1S/C22H29NO3/c1-6-20(23(24)25)21(17-10-14-19(15-11-17)26-7-2)16-8-12-18(13-9-16)22(3,4)5/h8-15,20-21H,6-7H2,1-5H3 |
Clave InChI |
NWFXJVCBGHEMRG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C1=CC=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)OCC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride](/img/structure/B14619629.png)
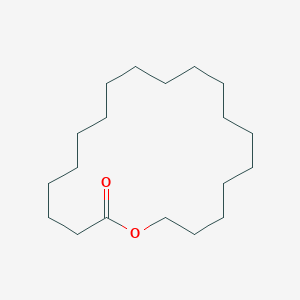
![Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14619635.png)
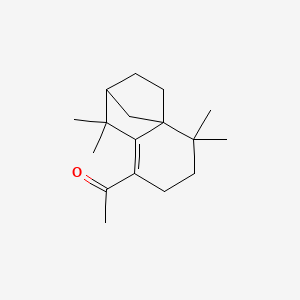
![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
![4-[(4-Methoxyphenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14619652.png)
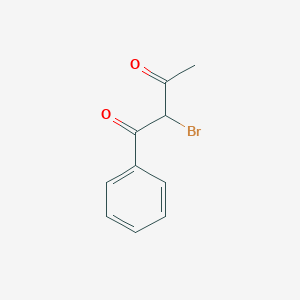
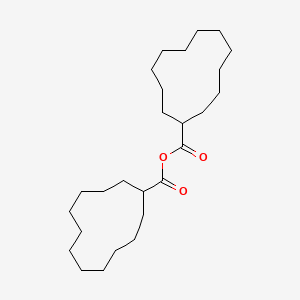
![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
